1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline
Overview
Description
1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline is a compound that features a pyrimidine ring substituted with a difluoromethyl group and a pyrazole moiety.
Preparation Methods
The synthesis of 1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the difluoromethyl group, and coupling with the pyrazole moiety. Common synthetic routes include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluoromethyl Group: Difluoromethylation can be performed using reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents.
Coupling with Pyrazole Moiety: This step often involves cross-coupling reactions under specific conditions to ensure the desired substitution pattern.
Chemical Reactions Analysis
1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design due to its unique structural features and biological activity.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, which can lead to the development of new therapeutic agents.
Materials Science: Its unique properties make it a candidate for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include other difluoromethylated pyrimidines and pyrazole derivatives. Compared to these compounds, 1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline is unique due to its specific substitution pattern and the presence of both difluoromethyl and pyrazole groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
(2S)-1-[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O2/c1-8-9(7-21(2)20-8)10-6-11(13(16)17)19-15(18-10)22-5-3-4-12(22)14(23)24/h6-7,12-13H,3-5H2,1-2H3,(H,23,24)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHYDXSRXJUEOT-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)N3CCCC3C(=O)O)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)N3CCC[C@H]3C(=O)O)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136661 | |
Record name | 1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092840-98-6 | |
Record name | 1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092840-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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